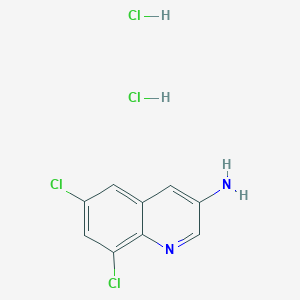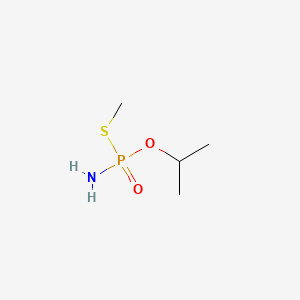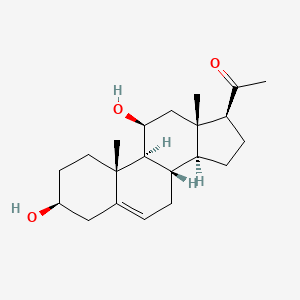
11-Beta-hydroxypregnenolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Beta-hydroxypregnenolone is a naturally occurring steroid hormone with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a derivative of pregnenolone and plays a significant role in the biosynthesis of corticosteroids and other steroid hormones . This compound is known for its involvement in various biochemical pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Beta-hydroxypregnenolone can be synthesized through the hydroxylation of pregnenolone. This process involves the use of specific enzymes, such as cytochrome P450 enzymes, which catalyze the hydroxylation reaction . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial or enzymatic systems. These methods leverage the natural enzymatic pathways to produce the compound in large quantities . The use of recombinant microorganisms expressing the necessary enzymes is a common approach in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 11-Beta-hydroxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to other hydroxylated derivatives.
Reduction: Formation of reduced steroid intermediates.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which have distinct biological activities and potential therapeutic applications .
Scientific Research Applications
11-Beta-hydroxypregnenolone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones and derivatives.
Biology: Studied for its role in steroid biosynthesis and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 11-Beta-hydroxypregnenolone involves its conversion to other active steroid hormones through enzymatic pathways. It acts as a substrate for enzymes such as 11-beta-hydroxysteroid dehydrogenase, which catalyzes its conversion to active glucocorticoids and mineralocorticoids . These hormones then exert their effects by binding to specific receptors and modulating gene expression and cellular functions .
Comparison with Similar Compounds
Pregnenolone: A precursor to 11-Beta-hydroxypregnenolone and other steroid hormones.
11-Beta-hydroxyprogesterone: Another hydroxylated derivative with similar biological activities.
Dehydroepiandrosterone (DHEA): A related steroid hormone involved in similar biochemical pathways
Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds . Its role in the biosynthesis of corticosteroids and its potential therapeutic applications make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


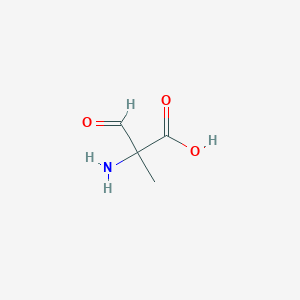
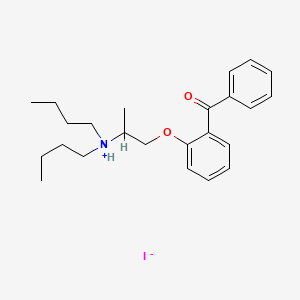
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
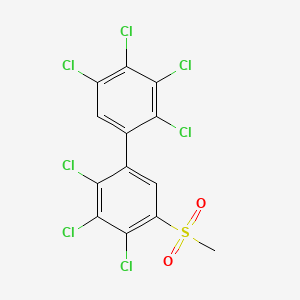
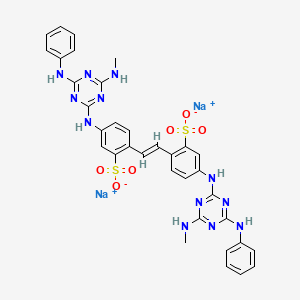
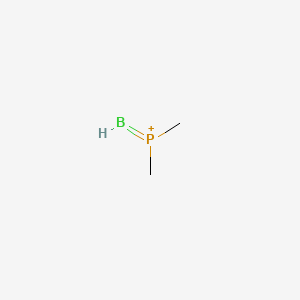
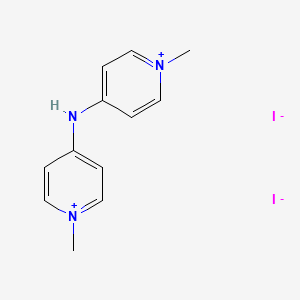
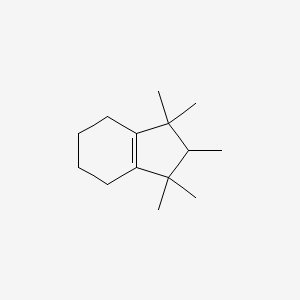
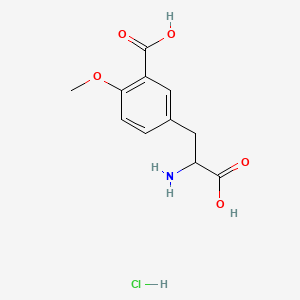
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
